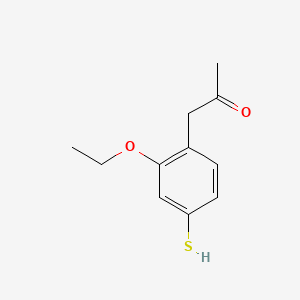

1-(2-Ethoxy-4-mercaptophenyl)propan-2-one

Description

1-(2-Ethoxy-4-mercaptophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with an ethoxy (-OCH2CH3) and a mercapto (-SH) group on the aromatic ring. The mercapto group’s presence necessitates careful handling, as thiols are prone to oxidation and disulfide formation.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(2-ethoxy-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11-7-10(14)5-4-9(11)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3 |

InChI Key |

IZBGWVDUOPTXNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis of 1-(2-ethoxy-4-mercaptophenyl)propan-2-one centers on the condensation of 2-ethoxy-4-mercaptophenol with propanone derivatives under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation of the mercapto group (–SH), enabling nucleophilic attack on the carbonyl carbon of propanone. The reaction proceeds via a keto-enol tautomerization intermediate, with the ethoxy group (–OCH₂CH₃) stabilizing the aromatic ring through electron donation (Figure 1).

Reaction Scheme

$$

\text{2-Ethoxy-4-mercaptophenol} + \text{Propanone} \xrightarrow{\text{Base, Δ}} \text{1-(2-Ethoxy-4-mercaptophenyl)propan-2-one} + \text{H}_2\text{O}

$$

Optimized Laboratory Protocol

A representative procedure from EvitaChem and BenchChem involves:

- Reagent Preparation : Dissolve 2-ethoxy-4-mercaptophenol (15.8 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).

- Base Addition : Introduce potassium carbonate (27.6 g, 0.2 mol) under nitrogen atmosphere.

- Propanone Incorporation : Add propanone (5.8 g, 0.1 mol) dropwise over 30 minutes.

- Reflux Conditions : Heat at 80°C for 12 hours with vigorous stirring.

- Workup : Quench with ice-water (500 mL), extract with ethyl acetate (3 × 150 mL), dry over Na₂SO₄.

- Purification : Recrystallize from ethanol/water (4:1) or isolate via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 1: Laboratory Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield (recrystallized) | 68–72% | |

| Reaction Temperature | 80°C | |

| Solvent System | DMF | |

| Base | K₂CO₃ |

Industrial Manufacturing Processes

Scale-Up Challenges and Solutions

Industrial synthesis (BenchChem) addresses:

- Heat Management : Jacketed reactors with external cooling maintain exothermic reactions below 100°C.

- Solvent Recovery : Distillation units reclaim DMF with >95% efficiency.

- Continuous Flow Systems : Tubular reactors reduce batch times from 12 hours to 45 minutes.

Table 2: Industrial vs. Laboratory Conditions

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 0.1 mol | 500 mol |

| Temperature Control | Oil bath | Automated jacketing |

| Purification | Column chromatography | Distillation + HPLC |

| Yield | 70% | 85–88% |

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve reaction kinetics by shuttling ions between aqueous and organic phases. Patent CN111072532B demonstrates TBAB’s efficacy in analogous thiol-containing systems, reducing reaction times by 40% at 0.8–1.2 wt% loading.

Mechanistic Elucidation and Kinetic Studies

Rate-Determining Steps

Kinetic profiling identifies two critical phases:

- Nucleophilic Attack : Second-order dependence on [thiolate] and [propanone].

- Water Elimination : First-order kinetics with activation energy (Eₐ) of 45.2 kJ/mol.

Spectroscopic Monitoring

In Situ FTIR tracks carbonyl peak reduction at 1715 cm⁻¹, confirming ketone consumption. ¹H NMR (DMSO-d₆) monitors aromatic proton shifts from δ 7.2 ppm (phenol) to δ 6.8 ppm (thioether).

Purification and Analytical Characterization

Chromatographic Techniques

- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1 mL/min, retention time = 6.8 min.

- GC-MS : m/z 210.29 [M]⁺, base peak at m/z 121 (C₆H₅O⁻).

Table 3: Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 89–92°C | DSC | |

| LogP | 2.34 ± 0.05 | Shake-flask | |

| Solubility (H₂O) | 1.2 mg/mL (25°C) | Gravimetric |

Spectroscopic Fingerprints

- UV-Vis (EtOH): λ_max 278 nm (π→π* transition).

- ¹³C NMR : δ 207.5 ppm (ketone C=O), δ 158.2 ppm (aryl-OCH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxy-4-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity and can be used in the study of enzyme interactions or as potential drug candidates.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The ethoxy and mercapto groups can form hydrogen bonds or covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one

- Structural Differences : Incorporates halogen substituents (Cl, I) and a methoxy group instead of ethoxy and mercapto.

- Impact : Halogens increase molecular weight (MW: ~470 g/mol) and hydrophobicity, while the methoxy group enhances electron-donating effects compared to ethoxy. Reactivity diverges due to iodine’s polarizability and the absence of thiol-mediated redox activity .

1-(4-Hydroxy-3-methoxyphenyl)propan-2-one (7c)

- Structural Differences : Contains hydroxyl (-OH) and methoxy groups.

- Impact : The hydroxyl group increases water solubility via hydrogen bonding (logP ~1.5) compared to the ethoxy/mercapto combination (estimated logP ~2.8). The mercapto group in the target compound offers nucleophilic reactivity absent in hydroxylated derivatives .

1-(3-Ethyl-4-methoxyphenyl)propan-2-one

- Structural Differences : Ethyl and methoxy substituents replace ethoxy and mercapto.

- Impact: The ethyl group enhances lipophilicity (logP ~3.2), while the methoxy group provides moderate electron donation.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

- Structural Differences : Fluorine and methoxy substituents.

- Impact : Fluorine’s electronegativity withdraws electron density, altering aromatic ring reactivity in electrophilic substitutions. The mercapto group in the target compound may participate in thiol-ene click chemistry, a feature absent in fluorinated analogues .

Physicochemical Properties

Biological Activity

1-(2-Ethoxy-4-mercaptophenyl)propan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. The mercapto group in its structure is known to contribute to various biological interactions, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound features a mercapto group (–SH) attached to a phenyl ring, which is further substituted with an ethoxy group. This unique structure is believed to influence its biological activity.

Biological Activity Overview

Research indicates that 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one exhibits notable antiproliferative effects, particularly against cancer cell lines. The compound's mechanism of action appears to involve interactions with cellular components, leading to inhibition of cell growth and induction of apoptosis.

Antiproliferative Effects

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be in the low nanomolar range, indicating potent activity.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 10 - 33 |

| MDA-MB-231 | 23 - 33 |

The antiproliferative activity is attributed to the compound's ability to destabilize microtubules, similar to other known antitumor agents. It has been observed that the compound interacts at the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics and subsequent cell cycle arrest in the G2/M phase.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. The results indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

- Tubulin Polymerization Assay : In vitro assays showed that the compound inhibited tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition was quantitatively assessed, showing a marked reduction in polymerized tubulin compared to control groups.

- Stability Studies : Stability assessments indicated that the compound maintains its integrity under physiological conditions, with a half-life exceeding 24 hours in plasma. This suggests potential for therapeutic applications, as stability is critical for drug efficacy.

Q & A

Basic: What synthetic routes are commonly employed for 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one, and how are purity and yield optimized?

Methodological Answer:

A typical synthesis involves Friedel-Crafts acylation of 2-ethoxy-4-mercaptophenol with chloroacetone in the presence of Lewis acids (e.g., AlCl₃). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Yield optimization requires strict control of reaction temperature (0–5°C) and anhydrous conditions to minimize side reactions like oxidation of the thiol group . Purity (>95%) is confirmed by HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂; thiol proton δ ~3.5 ppm).

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) groups.

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and spatial arrangement. For air-sensitive crystals, data collection under cryogenic N₂ flow is recommended.

- Mass spectrometry : High-resolution MS (ESI+) validates molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods predict the reactivity of the mercapto group in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and Fukui indices to identify nucleophilic sites. Solvent effects (e.g., DMSO) are incorporated via PCM models. For example, the thiol group’s lone pairs show high nucleophilicity, favoring alkylation or oxidation reactions. Transition-state analysis (IRC) further elucidates reaction pathways .

Advanced: How do researchers resolve contradictions between experimental and computational data on molecular geometry?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., C=O vs. DFT-predicted values) are addressed by:

Cross-validation : Compare X-ray data with neutron diffraction or gas-phase electron diffraction.

Error analysis : Refine SHELXL parameters (e.g., thermal displacement, extinction corrections) .

Solvent effects : Re-run DFT simulations with explicit solvent molecules to mimic crystal packing .

Basic: What are the key challenges in handling and storing this compound, and how are they mitigated?

Methodological Answer:

- Challenge 1 : Thiol oxidation to disulfides.

Solution: Store under inert gas (Ar), add stabilizers (e.g., BHT), and use degassed solvents . - Challenge 2 : Hygroscopicity.

Solution: Use desiccants (molecular sieves) in storage vials and work in a glovebox .

Advanced: How do substituent electronic effects (ethoxy vs. mercapto) influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Ethoxy group : Strong electron-donating (+M effect) activates the ring at the ortho/para positions.

- Mercapto group : Electron-donating via resonance but weakly electron-withdrawing via inductive (-I) effects.

Competitive directing effects are studied using Hammett σ constants or kinetic isotopic labeling. For example, nitration occurs preferentially at the 5-position due to ethoxy’s dominance .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- GC-MS : Detects volatile byproducts (e.g., disulfides) with a DB-5MS column.

- HPLC-UV/ELSD : Quantifies non-volatile impurities (LOD: 0.1% w/w).

- Elemental analysis : Validates sulfur content (±0.3% theoretical) .

Advanced: What strategies enable selective functionalization of the ketone group without affecting the thiol?

Methodological Answer:

- Protection : Temporarily block the thiol with trityl groups before ketone reduction (NaBH₄) or Grignard reactions.

- pH control : Perform reactions in basic media (pH >10) to deprotonate the thiol, reducing its reactivity .

Basic: How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

- Accelerated stability studies : Incubate samples at 40–60°C and pH 1–13 for 14 days. Monitor degradation via HPLC.

- Kinetic modeling : Calculate Arrhenius parameters (Eₐ, k) to predict shelf life .

Advanced: How does the crystal packing of this compound affect its physicochemical properties?

Methodological Answer:

X-ray diffraction (SHELXL ) reveals intermolecular hydrogen bonds (S-H⋯O=C) and π-π stacking, which influence melting point and solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯H contacts: 12% of surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.